TRH-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

TRH-bNA as a Substrate for Enzyme Studies

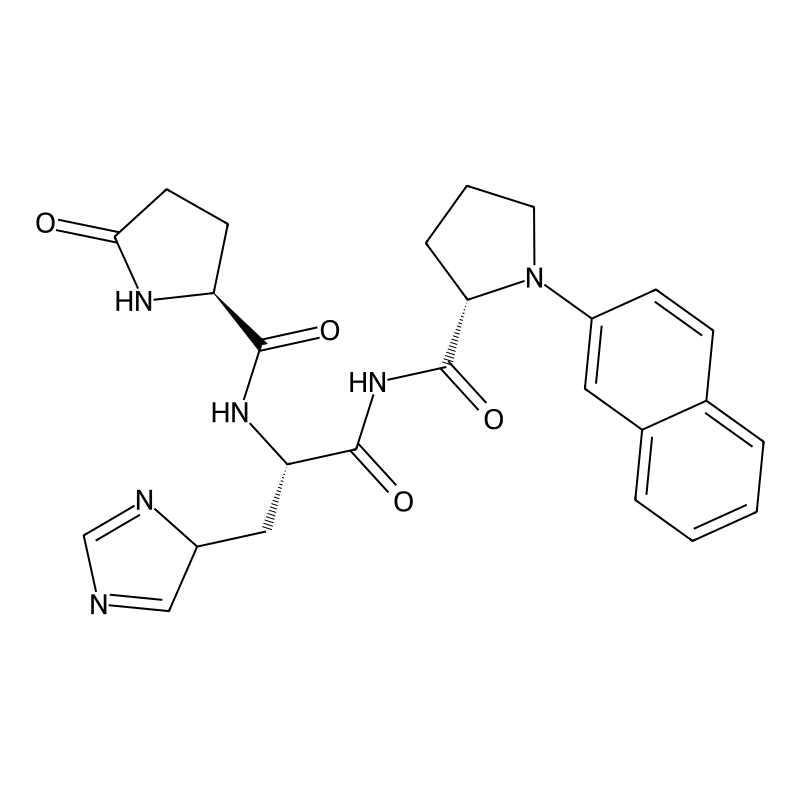

TRH-bNA, also known as Thyrotropin-releasing hormone-biotinamide, is a molecule derived from Thyrotropin-releasing hormone (TRH) with a biotin moiety attached. TRH is a natural hormone that stimulates the release of thyroid-stimulating hormone (TSH) from the pituitary gland []. Biotin is a vitamin that can be linked to other molecules to facilitate their detection in assays.

TRH-bNA's combination of TRH's biological activity and biotin's labeling capability makes it a valuable tool in enzyme studies. Researchers can use TRH-bNA to study enzymes involved in TRH metabolism or signaling pathways. By attaching a streptavidin molecule (which binds strongly to biotin) linked to a reporter enzyme (like horseradish peroxidase), researchers can measure TRH-bNA turnover by the target enzyme. This allows for sensitive detection and quantification of enzyme activity [].

TRH-bNA for Receptor Binding Assays

TRH-bNA can also be used in receptor binding assays to study the interaction between TRH and its receptor (TRH-R). The biotin tag allows for immobilization of TRH-bNA on a solid surface, such as a microtiter plate. Competitive binding assays can then be performed using radioactively labeled TRH or other TRH analogs. By measuring the competition between labeled and unlabeled TRH for binding to the immobilized TRH-bNA, researchers can assess the affinity and specificity of different TRH ligands for the TRH-R [].

Thyrotropin-releasing hormone is a tripeptide hormone composed of three amino acids: pyroglutamic acid, histidine, and proline. It is primarily secreted by the hypothalamus and plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. The molecular formula of thyrotropin-releasing hormone is C₁₆H₂₂N₆O₄, with a molecular weight of 362.38 g/mol . This compound is a white or yellowish-white hygroscopic powder that is soluble in water, methanol, and ethanol, but insoluble in ether and pyridine .

Thyrotropin-releasing hormone functions by stimulating the synthesis and release of thyroid-stimulating hormone from the anterior pituitary gland. It interacts with specific receptors (TRH receptors) on target cells, primarily through G protein-coupled mechanisms that activate intracellular signaling pathways, including the mobilization of calcium ions and activation of protein kinase C . The half-life of thyrotropin-releasing hormone in plasma is approximately 2 to 6 minutes, indicating rapid metabolism and clearance from circulation .

Thyrotropin-releasing hormone has several biological activities:

- Stimulates Thyroid-Stimulating Hormone Release: It promotes the secretion of thyroid-stimulating hormone, which in turn stimulates the thyroid gland to produce thyroid hormones.

- Regulates Prolactin Release: It also triggers the release of prolactin from the anterior pituitary, influencing reproductive functions and lactation.

- Neuromodulatory Role: Beyond its endocrine functions, thyrotropin-releasing hormone acts as a neurotransmitter and neuromodulator within the central nervous system, affecting mood and behavior .

Thyrotropin-releasing hormone can be synthesized through various chemical methods:

- Solid-Phase Peptide Synthesis: This technique involves assembling amino acids sequentially on a solid support, allowing for high purity and yield.

- Liquid-Phase Synthesis: Involves synthesizing peptides in solution, which can be advantageous for certain modifications.

- Biological Synthesis: Endogenously produced in the hypothalamus, its secretion is regulated by various neurotransmitters like norepinephrine and serotonin .

Thyrotropin-releasing hormone has several clinical applications:

- Diagnostic Testing: It is used to assess thyroid function by evaluating the responsiveness of the pituitary gland to thyrotropin-releasing hormone stimulation.

- Therapeutic Uses: Investigated for potential use in treating conditions like hypothyroidism and certain psychiatric disorders due to its neuromodulatory effects .

- Wound Healing: Some studies suggest that it may accelerate wound healing processes .

Research indicates that thyrotropin-releasing hormone interacts with several neurotransmitter systems:

- Feedback Mechanisms: Thyroid hormones exert negative feedback on thyrotropin-releasing hormone secretion, modulating its levels based on physiological needs.

- Neurotransmitter Interaction: It has been shown to interact with norepinephrine and serotonin pathways, influencing mood regulation and stress responses .

Several compounds share structural or functional similarities with thyrotropin-releasing hormone. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Thyroliberin (TRH) | C₁₆H₂₂N₆O₄ | Endogenous peptide; regulates TSH release |

| Gonadotropin-Releasing Hormone | C₁₄H₁₈N₄O₃ | Stimulates FSH and LH release; involved in reproduction |

| Corticotropin-Releasing Hormone | C₁₈H₂₃N₁₃O₄ | Regulates ACTH release; involved in stress response |

| Somatostatin | C₁₂H₁₄N₂O₃S | Inhibits growth hormone; regulates endocrine system |

Thyrotropin-releasing hormone is unique due to its specific role in stimulating thyroid-stimulating hormone production, which distinguishes it from other releasing hormones that target different aspects of endocrine function .